molecular formula C17H15ClN4O2S B12042251 5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-77-2

5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12042251
CAS No.: 478254-77-2
M. Wt: 374.8 g/mol
InChI Key: HMIWKSCAJFVHLA-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

CAS No.

478254-77-2

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClN4O2S/c1-23-14-6-7-15(24-2)12(9-14)10-19-22-16(20-21-17(22)25)11-4-3-5-13(18)8-11/h3-10H,1-2H3,(H,21,25)/b19-10+

InChI Key

HMIWKSCAJFVHLA-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Substitution Reactions:

    Thiol Group Introduction: The thiol group can be introduced by reacting the intermediate compound with thiolating agents such as thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its mechanism of action likely involves interactions with enzymes and receptors critical for microbial growth and survival. Studies have shown that derivatives of 1,2,4-triazoles often possess broad-spectrum antimicrobial activity, making them promising candidates for developing new antibiotics .

Mechanism of Action
The presence of the thiol group enhances the reactivity of the compound, allowing it to form bonds with biological targets. The triazole ring is known to interact with various proteins and enzymes, which is crucial for its biological efficacy. Ongoing research aims to elucidate these interactions further, focusing on identifying specific molecular targets that could lead to therapeutic applications.

Synthesis and Structural Insights

The synthesis of 5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves several steps that require careful control of reaction conditions to achieve high yields and purity. Common reagents used in the synthesis include hydrogen peroxide and potassium permanganate for oxidation processes.

Structural Information

  • Molecular Formula : C17H15ClN4O2S
  • SMILES Notation : COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Potential Applications in Medicinal Chemistry

Drug Development
The compound's unique structure positions it as a potential lead in drug development. Its demonstrated biological activities suggest applications in treating infections caused by resistant strains of bacteria and fungi. The ongoing research into its pharmacological properties may lead to the discovery of new therapeutic agents .

Toxicological Studies
Preclinical studies assessing acute toxicity are essential for evaluating the safety profile of new compounds. For example, one study found that a related triazole derivative exhibited an LD50 value of 1190 mg/kg when administered intragastrically, indicating a moderate level of toxicity . Such findings are crucial for determining the viability of these compounds in clinical settings.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a similar triazole ring structure.

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal agent.

Uniqueness

5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 3-chlorophenyl and 2,5-dimethoxybenzylidene groups, which may impart specific biological activities and chemical properties not found in other triazole derivatives.

Biological Activity

5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of 1,2,4-triazoles. Its unique structure includes a triazole ring, a thiol group, and a chlorophenyl moiety along with a dimethoxybenzylidene substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

  • Molecular Formula : C17H15ClN4O2S
  • SMILES Notation : COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)OC
  • InChIKey : VZZBGONSWWXJER-VXLYETTFSA-N

Antimicrobial and Antifungal Properties

Research indicates that 5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial and antifungal properties. The mechanism of action is believed to involve interactions with various molecular targets such as enzymes and receptors that are critical for microbial growth and survival .

Cytotoxicity Studies

In vitro studies have shown that related triazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-triazole have demonstrated selective cytotoxicity towards melanoma and breast cancer cells . The presence of the thiol group in 5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol may enhance its reactivity with biological targets, potentially leading to increased cytotoxic effects.

Study on Acute Toxicity

A study assessing the acute toxicity of similar compounds found that the LD50 value for related triazole derivatives was approximately 1190 mg/kg when administered intragastrically. This suggests that while these compounds exhibit biological activity, they also require careful consideration regarding their safety profiles .

Mechanistic Insights

The biological activity of 5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can be attributed to its structural features. The triazole ring and thiol group are crucial for binding interactions with enzymes involved in metabolic pathways of pathogens. Ongoing studies aim to elucidate these interactions further and identify specific molecular targets .

Comparative Analysis of Related Compounds

The following table summarizes the structural similarities and differences among several triazole derivatives:

Compound NameMolecular FormulaKey Biological Activity
5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiolC17H15ClN4O2SAntimicrobial, Antifungal
5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiolC17H15F N4O2SCytotoxic against cancer cells
5-(3-Methylphenyl)-4H-1,2,4-triazole-3-thiolC17H17N5OSAntifungal activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.